molecular formula C13H19N3O B11728138 N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11728138
M. Wt: 233.31 g/mol
InChI Key: FZLSBFPNBLHWPO-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is an organic compound that features a furan ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The furan and pyrazole rings are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine: shares similarities with other furan and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C13H19N3O/c1-10(2)9-16-11(3)7-13(15-16)14-8-12-5-4-6-17-12/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

FZLSBFPNBLHWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CC=CO2

Origin of Product

United States

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